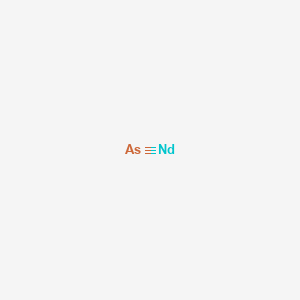
Neodymium arsenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium arsenide is a crystalline solid compound composed of neodymium and arsenic, with the chemical formula NdAs . This compound is known for its semiconductor properties and is used in various photo-optic applications . Neodymium, a rare earth element, is combined with arsenic to form this unique compound, which has garnered interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neodymium arsenide can be synthesized through various methods. One common method involves the direct reaction of neodymium with arsenic at high temperatures. Another approach is the metathesis reaction between neodymium chloride and sodium arsenide, which produces this compound and sodium chloride as a byproduct .
Industrial Production Methods: In industrial settings, this compound is often produced using high-purity raw materials to ensure the quality and performance of the final product. The process typically involves the reduction of neodymium oxide with arsenic in a controlled environment to prevent contamination and ensure the desired stoichiometry .
Analyse Chemischer Reaktionen
Types of Reactions: Neodymium arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Substitution reactions can occur with halogens or other elements, resulting in the formation of neodymium halides and arsenic compounds.
Major Products Formed: The major products formed from these reactions include neodymium oxide, arsenic trioxide, neodymium halides, and elemental arsenic .
Wissenschaftliche Forschungsanwendungen
Neodymium arsenide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a semiconductor material in various electronic devices. Its unique properties make it suitable for use in transistors, diodes, and other electronic components .
Biology and Medicine: While this compound is not commonly used directly in biological or medical applications, its derivatives and related compounds are studied for their potential use in medical imaging and diagnostic tools .
Industry: In the industrial sector, this compound is used in the production of high-strength magnets and other advanced materials. Its semiconductor properties are also exploited in the manufacturing of optoelectronic devices, such as lasers and light-emitting diodes .
Wirkmechanismus
Neodymium arsenide can be compared with other similar compounds, such as neodymium phosphide, neodymium antimonide, and neodymium bismuthide . These compounds share similar properties but differ in their specific applications and reactivity.
Vergleich Mit ähnlichen Verbindungen
Neodymium Phosphide (NdP): Used in high-temperature applications and as a semiconductor material.
Neodymium Antimonide (NdSb): Known for its magnetic properties and used in magnetic refrigeration.
Neodymium Bismuthide (NdBi): Studied for its potential use in thermoelectric devices
Uniqueness of Neodymium Arsenide: this compound stands out due to its specific combination of electrical conductivity and photo-optic properties, making it particularly valuable in advanced electronic and optoelectronic applications .
Eigenschaften
CAS-Nummer |
12255-09-3 |
|---|---|
Molekularformel |
AsNd |
Molekulargewicht |
219.16 g/mol |
IUPAC-Name |
arsanylidyneneodymium |
InChI |
InChI=1S/As.Nd |
InChI-Schlüssel |
WLDLVNUQGNWKJD-UHFFFAOYSA-N |
Kanonische SMILES |
[As]#[Nd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


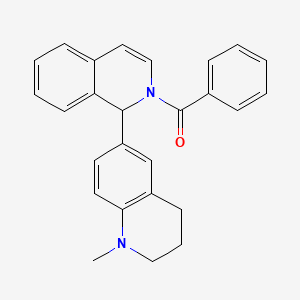
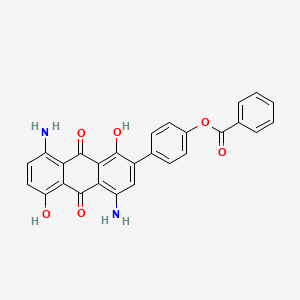

![4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol](/img/structure/B13744358.png)


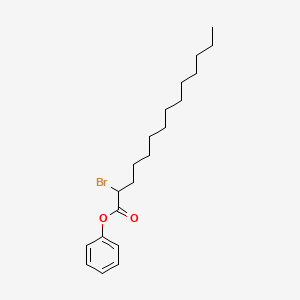
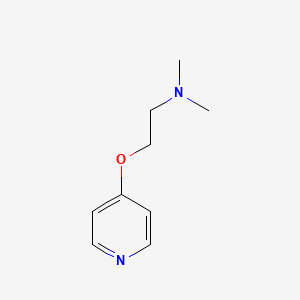
![Propanenitrile, 3-[[4-[(2-bromo-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13744374.png)
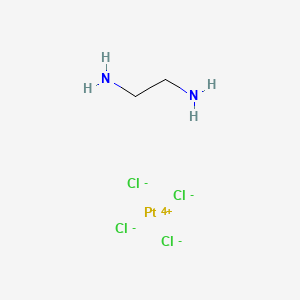
![9-methylbenzo[c]acridine](/img/structure/B13744398.png)
![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)

![2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine](/img/structure/B13744413.png)
